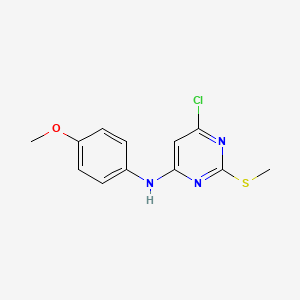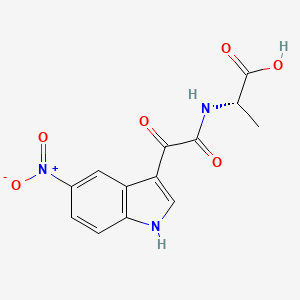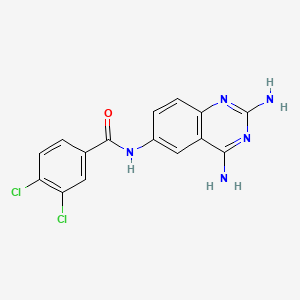
2-Amino-1,4-dimethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Cyclization of Phenylhydrazine with Acetylacetone: This reaction is carried out under acidic or basic conditions to form the pyrazolone ring.
Condensation of Phenylhydrazine with Ethyl Acetoacetate: This method involves refluxing the reactants in ethanol, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one involves interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: Known for its anti-inflammatory effects.
Metamizole: Used as a pain reliever and fever reducer.
Uniqueness
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Propriétés
Numéro CAS |
39513-02-5 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-amino-1,4-dimethyl-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(9-6-4-3-5-7-9)13(2)14(12)11(8)15/h3-7H,12H2,1-2H3 |
Clé InChI |
VGMDDZMTMSQDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N(C1=O)N)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)


![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)


![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)


